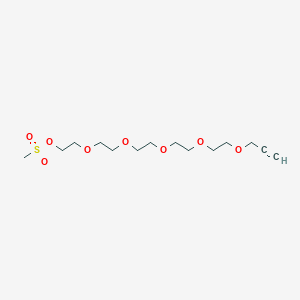

Propargyl-PEG6-Ms

Description

The exact mass of the compound Propargyl-PEG5-Ms is 354.13483896 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O8S/c1-3-4-17-5-6-18-7-8-19-9-10-20-11-12-21-13-14-22-23(2,15)16/h1H,4-14H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFZLEBUWOVSTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201194353 | |

| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036204-62-2 | |

| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036204-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol, 1-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201194353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG6-Ms: Structure, Synthesis, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of Propargyl-PEG6-Ms, a heterobifunctional linker critical to modern bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, a detailed synthesis protocol with mechanistic insights, and a practical, step-by-step workflow for its application in advanced bioconjugation strategies.

Introduction to this compound: A Versatile Molecular Bridge

This compound is a polyethylene glycol (PEG) derivative that features two distinct reactive functionalities: a propargyl group and a mesylate group.[1][2] This dual-functionality allows for the sequential and specific linkage of two different molecular entities, making it an invaluable tool for researchers in medicinal chemistry, chemical biology, and materials science.

The molecule's architecture is intelligently designed:

-

Propargyl Group: A terminal alkyne that serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][3] This reaction is prized for its high efficiency, specificity, and biocompatibility, enabling the formation of a stable triazole linkage with an azide-modified molecule.[4]

-

Hexa-ethylene Glycol (PEG6) Spacer: This hydrophilic chain of six repeating ethylene glycol units imparts several beneficial properties. It enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance between the linked moieties, and can improve the pharmacokinetic profile of biotherapeutics by, for example, reducing renal clearance.[4]

-

Mesylate (Ms) Group: A methanesulfonyl group that is an excellent leaving group in nucleophilic substitution reactions.[1][2] This allows for the facile reaction with a wide range of nucleophiles, such as amines, thiols, and alcohols, to form stable covalent bonds.

Chemical Structure and Properties

The structural and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | Propargyl-PEG6-Mesylate | N/A |

| Molecular Formula | C14H26O8S | [1] |

| Molecular Weight | 354.4 g/mol | [1][5] |

| CAS Number | 1036204-62-2 | [1] |

| Appearance | Colorless to light yellow oil | N/A |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [6] |

| Storage | Store at -20°C for long-term stability | [6] |

Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis of this compound

This compound is synthesized from its corresponding alcohol precursor, Propargyl-PEG6-OH. The core transformation is the conversion of the terminal hydroxyl group into a mesylate, a superior leaving group. This is achieved through a reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et3N).[7]

Reaction Mechanism: Mesylation of Propargyl-PEG6-OH

The mesylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of methanesulfonyl chloride. The triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Mesylation reaction workflow.

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the conversion of Propargyl-PEG6-OH to this compound.

Materials:

-

Propargyl-PEG6-OH (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) (1.5 eq)

-

Methanesulfonyl Chloride (MsCl) (1.2 eq)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Reaction Setup: Dissolve Propargyl-PEG6-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.

-

Base Addition: Add triethylamine (1.5 eq) to the solution.

-

Mesylating Agent Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution while stirring. A slow addition rate is important to maintain temperature control.

-

Reaction: Allow the reaction to stir at 0 °C for 4 hours. If monitoring by TLC or LC-MS indicates incomplete conversion, the reaction can be allowed to warm to room temperature and stirred for an additional 2 hours.[8]

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine (3x). The brine wash helps to remove any remaining water-soluble impurities.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound product.[7]

-

Purification (if necessary): The crude product is often of sufficient purity for subsequent reactions. If further purification is required, it can be achieved by column chromatography on silica gel.

Application in PROTAC Synthesis: A Step-by-Step Workflow

This compound is a versatile linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[9][10] A common strategy involves a modular approach where the this compound linker is sequentially conjugated to a ligand for an E3 ubiquitin ligase and a ligand for the protein of interest (POI).

PROTAC Synthesis Workflow

The following workflow illustrates the use of this compound to synthesize a PROTAC.

Caption: Modular workflow for PROTAC synthesis using this compound.

Experimental Protocol: PROTAC Synthesis

Part A: Nucleophilic Substitution with E3 Ligase Ligand

This part of the protocol describes the reaction of this compound with an amine-containing E3 ligase ligand.

Materials:

-

This compound (1.0 eq)

-

E3 Ligase Ligand with a primary or secondary amine (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)

Procedure:

-

Dissolution: Dissolve the amine-containing E3 ligase ligand in anhydrous DMF.

-

Base Addition: Add DIPEA to the solution.

-

Linker Addition: Add this compound to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by LC-MS.

-

Work-up and Purification: Upon completion, the product can be isolated by aqueous work-up and extraction, followed by purification using column chromatography or preparative HPLC to yield the Propargyl-PEG6-E3_Ligand intermediate.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne-functionalized intermediate from Part A and an azide-modified POI ligand.

Materials:

-

Propargyl-PEG6-E3_Ligand intermediate (1.0 eq)

-

Azide-modified POI ligand (1.1 eq)

-

Solvent system (e.g., DMSO/water or t-BuOH/water)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

Procedure:

-

Reactant Preparation: Dissolve the Propargyl-PEG6-E3_Ligand intermediate and the azide-modified POI ligand in the chosen solvent system.

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by combining a stock solution of CuSO₄ and a freshly prepared stock solution of sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Initiation of Reaction: Add the catalyst premix to the reaction mixture containing the alkyne and azide.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Once the reaction is complete, the final PROTAC conjugate can be purified by preparative HPLC or other suitable chromatographic techniques to remove excess reagents and the copper catalyst.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug discovery and bioconjugation. Its well-defined structure, featuring a propargyl group for click chemistry and a mesylate group for nucleophilic substitution, coupled with a hydrophilic PEG spacer, provides a robust and modular platform for the synthesis of complex biomolecules. The detailed synthetic and application protocols provided in this guide are intended to empower scientists to effectively utilize this powerful tool in their research endeavors, particularly in the rapidly advancing field of targeted protein degradation.

References

-

Khan Academy. Preparation of mesylates and tosylates. [Link]

-

YouTube. (2021). Adding Mesylate Group Mechanism | Organic Chemistry. [Link]

-

Creative Biolabs. This compound (CAT#: ADC-L-Y0083). [Link]

-

Scilit. Synthesis and characterization of poly(ethylene glycol) derivatives. [Link]

-

National Institutes of Health. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. [Link]

-

Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

-

AxisPharm. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers. [Link]

-

National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

National Institutes of Health. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]

-

MDPI. (2011). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). [Link]

-

MDPI. (2018). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. [Link]

-

ResearchGate. (2007). LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES. [Link]

-

University of Mississippi. (2020). The Synthesis of a MePEG-based Hydroxide Conducting Electrolyte and the Optimization of the MePEG-Tosylation Reaction. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. scilit.com [scilit.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Propargyl-PEG6-Ms: A Heterobifunctional Linker for Advanced Bioconjugation and Click Chemistry

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Propargyl-PEG6-Ms is a sophisticated heterobifunctional chemical tool designed for precision and efficiency in modern bioconjugation and drug development. Its molecular architecture is strategically tripartite, featuring a terminal propargyl group for participation in click chemistry, a hexaethylene glycol (PEG6) spacer to enhance physicochemical properties, and a methanesulfonyl (mesylate) group that serves as an excellent leaving group for nucleophilic substitution reactions. This guide provides an in-depth exploration of the dual mechanisms of action of this compound. The primary focus is its role in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of click chemistry, for which a detailed catalytic cycle is presented. Additionally, the utility of the mesylate moiety for sequential or orthogonal conjugation strategies is examined. This whitepaper synthesizes mechanistic theory with practical, field-proven insights, including detailed experimental protocols and data presentation, to empower researchers in the rational design of complex bioconjugates, from antibody-drug conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs).

Section 1: The Philosophy of Click Chemistry and the Rise of Bifunctional Reagents

The concept of "click chemistry," first fully articulated in 2001, describes a class of chemical reactions that are high-yielding, wide in scope, create only easily removable byproducts, are stereospecific, and simple to perform under benign conditions.[1][2] The goal is to emulate nature's efficiency by using a few reliable reactions to stitch molecules together.[2] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4]

As the complexity of therapeutic and diagnostic constructs has grown, so has the demand for more advanced chemical linkers. Simple linkers have given way to heterobifunctional reagents that possess two distinct reactive groups. This allows for multi-step, controlled conjugation strategies. This compound is a prime example of such a reagent, offering researchers two powerful and orthogonal chemical handles on a single, well-behaved molecular scaffold.[5]

Section 2: Molecular Architecture of this compound

The power of this compound lies in the distinct and complementary functions of its three core components.

The Propargyl Group: The Reactive Handle for CuAAC

The terminal alkyne (-C≡CH) of the propargyl group is the key functionality for click chemistry.[6] It is relatively inert in biological systems but reacts with exceptional efficiency and specificity with an azide partner in the presence of a copper(I) catalyst.[7] This reaction forms an aromatic, chemically stable triazole ring, covalently linking the this compound reagent to an azide-modified molecule.[8]

The PEG6 Spacer: The Solubility and Spacing Modulator

The hexaethylene glycol (PEG6) chain is a hydrophilic and flexible spacer.[9] Its inclusion offers several critical advantages in bioconjugation:

-

Enhanced Solubility: The PEG linker significantly increases the aqueous solubility of the reagent and the final conjugate, which is crucial when working with hydrophobic small molecules or in aqueous buffers.[10][11]

-

Mitigated Steric Hindrance: The spacer physically separates the conjugated molecules, providing the necessary distance to prevent steric clashes that could impair the function of either component, such as an antibody's binding to its antigen.[9]

-

Reduced Immunogenicity: PEG chains can create a hydration shell around a molecule, effectively "shielding" it from the immune system and reducing the potential for an immunogenic response.[12]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life in vivo.[12]

The Mesylate (Ms) Group: A High-Efficiency Leaving Group

The mesylate group (CH₃SO₂O-) is an excellent leaving group in nucleophilic substitution reactions.[13][14] It is typically formed by reacting a terminal alcohol with methanesulfonyl chloride.[14][15] The stability of the resulting mesylate anion (CH₃SO₃⁻) makes it readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides). This functionality is orthogonal to the alkyne group, meaning it can be reacted selectively without interfering with the click chemistry handle, enabling elegant, multi-step synthetic strategies.[5][16]

Section 3: Mechanism of Action I - The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for the propargyl moiety of this compound is the CuAAC reaction. This transformation represents a massive rate acceleration (up to 10⁸-fold) compared to the uncatalyzed thermal Huisgen cycloaddition, which requires harsh temperatures and often yields a mixture of 1,4 and 1,5-regioisomers.[1] The CuAAC, in contrast, proceeds readily at room temperature and is highly regioselective, exclusively producing the 1,4-disubstituted triazole.[3][]

The Catalytic Cycle

While early proposals suggested a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[18][19] This mechanism provides a more complete explanation for the reaction's remarkable speed and fidelity.[18]

The catalytic cycle can be described in the following steps:

-

Formation of the Copper(I) Acetylide Complex: A terminal alkyne (from this compound) first coordinates to a copper(I) center. This coordination significantly increases the acidity of the terminal proton, facilitating deprotonation and the formation of a highly nucleophilic copper acetylide intermediate. Evidence suggests this intermediate is a dinuclear complex, which enhances its reactivity.[19]

-

Coordination and Activation of the Azide: The azide-containing molecule then coordinates to the second copper center in the dinuclear complex. This binding activates the azide for nucleophilic attack.

-

Cycloaddition: The activated terminal nitrogen of the azide attacks the internal carbon of the copper acetylide. This is the key bond-forming step, leading to a six-membered copper-containing ring intermediate (a cuprate metallacycle).[]

-

Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes protonolysis (reaction with a proton source, typically from the solvent). This step breaks the copper-carbon bond, forms the stable 1,2,3-triazole ring, and regenerates the active dinuclear copper(I) catalyst, allowing it to re-enter the catalytic cycle.[]

Visualization of the CuAAC Mechanism

Caption: A simplified diagram of the dinuclear Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle.

Section 4: Mechanism of Action II - Nucleophilic Substitution via the Mesylate Group

The second reactive handle of this compound is the mesylate group, which enables conjugation through a different chemical principle: nucleophilic substitution.

Principle of the Leaving Group

The hydroxyl group (-OH) is a poor leaving group in substitution reactions because its conjugate acid (H₂O) has a relatively high pKa, making the hydroxide ion (HO⁻) a strong base.[13] The conversion of an alcohol to a mesylate ester transforms this poor leaving group into an excellent one.[16] The mesylate anion (MsO⁻) is a very weak base because its conjugate acid, methanesulfonic acid, is a strong acid. This thermodynamic stability makes the mesylate group easy to displace.[13][20]

Reaction Pathway (Sₙ2)

The mesylate group on the terminus of the PEG chain is on a primary carbon, making it highly susceptible to attack by nucleophiles via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this reaction, a nucleophile (e.g., a thiol from a cysteine residue, an amine from a lysine residue, or an azide) directly attacks the carbon atom bonded to the mesylate, displacing it in a single, concerted step.[16] This process results in the formation of a new covalent bond between the nucleophile and the PEG linker.

Visualization of Sₙ2 Displacement

Caption: General workflow for a nucleophilic substitution (Sₙ2) reaction displacing the mesylate (OMs) leaving group.

Section 5: Experimental Design and Protocols

The dual functionality of this compound allows for its use in a variety of experimental designs. The following protocol outlines a general procedure for a CuAAC reaction, which is the most common application for the propargyl group.

Protocol: General CuAAC Bioconjugation

This protocol describes the conjugation of an azide-functionalized biomolecule (e.g., a protein) with this compound.

Self-Validation and Causality: This protocol incorporates a pre-prepared copper catalyst solution with a stabilizing ligand to prevent copper oxidation and disproportionation, ensuring a consistent and active catalytic species. The use of a reducing agent (sodium ascorbate) maintains the copper in its active Cu(I) oxidation state. Reaction progress is monitored by an appropriate analytical technique to confirm conjugation and determine the optimal reaction time, preventing over-modification or degradation.

Reagents & Materials:

-

Azide-modified biomolecule (e.g., Protein-N₃) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DMSO (anhydrous)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate

-

Deionized water

Methodology:

-

Reagent Preparation (Causality: Stock solutions allow for precise and reproducible additions):

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh immediately before use, as ascorbate can oxidize in solution.

-

Prepare a 10 mM copper catalyst premix: Combine equal volumes of a 20 mM CuSO₄ solution and a 100 mM THPTA solution (to achieve a 1:5 Cu:ligand ratio). The THPTA ligand stabilizes the Cu(I) ion, preventing its oxidation and improving reaction efficiency in aqueous media.[21]

-

-

Reaction Setup (Causality: The order of addition is critical to prevent precipitation and ensure the catalyst is active):

-

In a microcentrifuge tube, combine the azide-modified biomolecule (e.g., to a final concentration of 1 mg/mL) with the reaction buffer.

-

Add the this compound stock solution to the desired final molar excess (a 10 to 20-fold molar excess over the biomolecule is a common starting point).

-

Add the copper catalyst premix to a final concentration of 1 mM. Gently mix.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM. The final reaction volume should be adjusted with the buffer.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature with gentle shaking or rotation for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-18 hours).

-

-

Monitoring and Quenching:

-

Monitor the reaction progress by an appropriate method, such as LC-MS for small molecules or SDS-PAGE for proteins (which will show a mass shift upon conjugation).

-

Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.

-

-

Purification:

-

Remove excess unreacted reagents and the catalyst using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column) for proteins or dialysis.

-

Quantitative Data Summary

The following table provides typical parameters for a CuAAC bioconjugation experiment. These values should be optimized for each specific system.

| Parameter | Recommended Range | Rationale |

| Biomolecule Conc. | 1-10 mg/mL | Balances reaction efficiency with solubility and material cost. |

| This compound | 10-50x molar excess | Drives the reaction to completion according to Le Châtelier's principle. |

| Copper(I) Catalyst | 0.1 - 1 mM | Catalytic amount; higher concentrations can lead to protein aggregation or damage. |

| Reducing Agent | 2-5 mM (or 5x Cu conc.) | Ensures the copper remains in the active Cu(I) state throughout the reaction. |

| Temperature | 4°C to 25°C | Lower temperatures are used for sensitive biomolecules to preserve their structure. |

| Reaction Time | 1 - 18 hours | Dependent on temperature, concentration, and reactivity of the substrates. |

| pH | 6.5 - 8.0 | Optimal range for catalyst stability and reactivity while maintaining biomolecule integrity. |

| Expected Yield | >90% (conjugation) | CuAAC is known for its high efficiency and conversion rates.[1] |

Section 6: Conclusion: The Strategic Advantage of this compound

This compound is more than a simple linker; it is a versatile platform for the rational design of complex, multifunctional molecules. By providing two distinct and chemically orthogonal reactive sites—the propargyl group for click chemistry and the mesylate for nucleophilic substitution—it enables researchers to build sophisticated architectures with a high degree of control.[5][7] The integrated PEG6 spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates, a critical factor in the development of effective therapeutics and diagnostics.[9] A thorough understanding of its dual mechanisms of action is essential for leveraging its full potential in advancing the frontiers of drug discovery, proteomics, and materials science.

Section 7: References

-

BenchChem. (2025). mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC). Benchchem. 18

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. 1

-

BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. 13

-

ADC Review. (2019, April 2). What is Click Chemistry?. 10

-

Fokin, V. V. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. 3

-

Wikipedia. (n.d.). Mesylate. 14

-

National Institutes of Health. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. 19

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. 16

-

Schaller, C. P. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Chemistry LibreTexts. 20

-

Biopharma PEG. (n.d.). Applications of PEG Linkers. 11

-

ChemPep Inc. (n.d.). Overview of PEG Linkers. 12

-

Labinsights. (2023, May 8). Application of PEG In Click Chemistry. 8

-

BenchChem. (2025). The Core Principles of Click Chemistry with Azide-PEG Linkers: An In-depth Technical Guide. 22

-

Khan Academy. (2013, October 21). Preparation of mesylates and tosylates. YouTube. 15

-

Creative Biolabs. (n.d.). This compound. 5

-

AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG,Click Chemistry Linkers. 6

-

BenchChem. (2025). The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement. 21

-

BenchChem. (2025). Click chemistry applications of propargyl-PEG linkers. 7

-

BenchChem. (2025). The Strategic Role of Bifunctional PEG Linkers in Advanced Bioconjugation: A Comparative Guide. 23

-

BenchChem. (2025). The Strategic Role of PEG6 Spacers in Bioconjugation: An In-depth Technical Guide. 9

-

Wikipedia. (n.d.). Click chemistry. 2

-

National Institutes of Health. (n.d.). Click Chemistry and Radiochemistry: An Update. 4

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. labinsights.nl [labinsights.nl]

- 9. benchchem.com [benchchem.com]

- 10. adcreview.com [adcreview.com]

- 11. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 12. chempep.com [chempep.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Mesylate - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 18. benchchem.com [benchchem.com]

- 19. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Introduction: Understanding the Role of Propargyl-PEG6-Ms in Modern Bioconjugation

An In-Depth Technical Guide to the Solubility and Stability of Propargyl-PEG6-Ms

This compound is a heterobifunctional linker that has become an invaluable tool in the fields of drug delivery, proteomics, and materials science. Its architecture, comprising a terminal propargyl group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a methanesulfonyl (mesylate) leaving group, offers a versatile platform for covalent conjugation. The propargyl group is a ready handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment to azide-modified molecules.[1][2] Concurrently, the mesylate is an excellent leaving group, susceptible to nucleophilic substitution by thiols, amines, or hydroxyls, providing an alternative conjugation pathway.[3][4][5]

The PEG6 spacer is not merely a linker; it is a critical modulator of physicochemical properties. It imparts significant hydrophilicity, which can enhance the aqueous solubility of conjugated molecules, a crucial attribute for many biological applications.[][7] However, the successful application of this linker is fundamentally dependent on its solubility in relevant solvent systems and its chemical integrity under various experimental and storage conditions. This guide provides a detailed examination of the solubility and stability characteristics of this compound, offering field-proven insights to ensure its optimal use in research and development.

Visualizing the Core Structure

A clear understanding of the molecule's structure is essential to interpreting its behavior.

Caption: Chemical structure of this compound.

Part 1: Solubility Characteristics

The solubility of this compound is governed by the amphiphilic nature of its structure. The polyethylene glycol chain is highly polar and capable of hydrogen bonding, driving solubility in aqueous and polar organic solvents.[][8]

Aqueous Solubility

The hydrophilic PEG spacer ensures that this compound is soluble in water and common aqueous buffers (e.g., PBS).[9][10] This is a primary advantage for bioconjugation reactions, which are often performed in physiological conditions. The PEG chain's flexible ether backbone creates a dynamic hydration shell, effectively solubilizing the entire molecule.[]

Organic Solvent Solubility

In addition to its aqueous solubility, this compound dissolves well in a wide range of polar organic solvents. This versatility is crucial for multi-step syntheses where preceding or subsequent molecules may not be water-soluble. PEGs are generally soluble in solvents like DMF, DMSO, dichloromethane, and acetonitrile.[8][11] They are less soluble in less polar solvents like toluene and alcohols, though solubility can often be improved by gentle heating.[9] It is generally insoluble in very nonpolar solvents like diethyl ether and aliphatic hydrocarbons.[9][12]

Quantitative Solubility Data Summary

The following table provides a general guide to the solubility of this compound. Exact values can vary with temperature and purity.

| Solvent | Type | Solubility Profile | Rationale |

| Water & Aqueous Buffers | Polar Protic | High | The hydrophilic PEG chain forms extensive hydrogen bonds with water.[][13] |

| DMSO, DMF | Polar Aprotic | High | These solvents effectively solvate the polar PEG chain.[9] |

| Dichloromethane (DCM) | Polar Aprotic | High | Good solvent for many PEG derivatives.[8] |

| Acetonitrile (ACN) | Polar Aprotic | High | Commonly used in reactions and purification (e.g., HPLC).[11] |

| Methanol, Ethanol | Polar Protic | Moderate | The influence of the less polar alkyl groups can reduce solubility compared to water.[14] |

| Toluene | Nonpolar Aromatic | Low to Moderate | Solubility is limited but can be increased with heat.[9] |

| Diethyl Ether, Hexanes | Nonpolar | Very Low / Insoluble | The high polarity of the PEG chain prevents dissolution in nonpolar solvents.[9][12] |

Experimental Protocol: Solubility Assessment

This workflow outlines a systematic approach to verifying the solubility of this compound in a novel solvent system.

Caption: Workflow for quantitative solubility determination.

Part 2: Stability Profile

The chemical stability of this compound is a multi-faceted issue, with each functional group presenting unique vulnerabilities. Understanding these liabilities is key to preventing degradation during reactions and storage.

Key Stability Factors

Caption: Primary factors influencing the stability of this compound.

pH Stability: The Lability of the Mesylate Ester

The most significant pH-dependent liability of this molecule is the mesylate ester. Sulfonate esters are susceptible to hydrolysis, and the rate is highly dependent on pH.

-

Alkaline Conditions (pH > 8): Hydrolysis is significantly accelerated under basic conditions. The mechanism involves nucleophilic attack by hydroxide ions on the sulfur atom, leading to the cleavage of the S-O bond and release of the PEG-alcohol.[15][16][17] This is a critical consideration, as many bioconjugation reactions involving primary amines (e.g., on lysine residues) are performed at a slightly alkaline pH (7.5-9.0) to ensure the amine is deprotonated and nucleophilic. In these cases, the hydrolysis of the mesylate is a competing side reaction that can reduce conjugation efficiency.

-

Acidic Conditions (pH < 5): The mesylate group is also labile in strong acidic conditions, though generally more stable than in strong base. The mechanism can involve protonation of the ester oxygen, making it a better leaving group.[18]

-

Neutral Conditions (pH 6-8): The linker exhibits its best stability. The PEG ether linkages themselves are generally very stable against acid and base hydrolysis under typical experimental conditions.[8][11]

Expert Insight: When performing a conjugation reaction via the mesylate group, it is a balancing act. You need a pH high enough to deprotonate your nucleophile (e.g., a thiol or amine) but low enough to minimize the competing hydrolysis of the mesylate. Running reactions at a precisely controlled pH (e.g., 7.2-7.5 for thiols, 8.0-8.5 for amines) and for the minimum time necessary is crucial for success.

Thermal and Oxidative Stability: The Vulnerability of the PEG Chain

The polyethylene glycol backbone is susceptible to both thermal and oxidative degradation, often in a linked mechanism known as thermo-oxidative degradation.[19][20]

-

Thermal Degradation: In the absence of oxygen, PEG is relatively stable. However, at elevated temperatures (e.g., >70-80°C), random chain scission can occur, leading to lower molecular weight byproducts.[19][20][21] The propargyl group itself can also undergo polymerization at high temperatures.[22][23]

-

Oxidative Degradation: This is the more common pathway for degradation under ambient storage. The process is often initiated by trace metal ions or light, leading to the formation of radicals. These radicals can attack the polyether backbone, resulting in chain cleavage and the formation of various impurities, including aldehydes and formic esters.[19][24][25]

Expert Insight: The hygroscopic nature of PEG linkers can exacerbate degradation.[26] Absorbed water can contain dissolved oxygen and metal ions that catalyze oxidation. Therefore, the most critical aspect of maintaining stability is rigorous protection from atmospheric oxygen and moisture.

Storage and Handling Best Practices

Based on the stability profile, the following protocols are mandatory for maintaining the integrity of this compound.

-

Long-Term Storage (Solid): The compound should be stored as a solid at -20°C or lower.[10][27][28] The vial should be tightly sealed and stored under an inert atmosphere (argon or nitrogen).[29] It is advisable to purchase the material in smaller aliquots to avoid repeatedly opening and closing the main container.

-

Handling: Before opening, always allow the vial to warm to room temperature for at least 60 minutes.[28] This prevents atmospheric moisture from condensing on the cold solid, which can initiate hydrolysis and oxidative degradation.[28] Weigh the desired amount quickly in a dry environment and promptly reseal the vial under an inert atmosphere.

-

Stock Solutions: It is strongly recommended to prepare and use solutions on the same day.[28] If a stock solution must be stored, it should be prepared in a high-quality, anhydrous aprotic solvent (e.g., DMSO, DMF), aliquoted into single-use vials, blanketed with inert gas, and stored at -80°C for no more than a few weeks.[26][28] Avoid repeated freeze-thaw cycles.

Experimental Protocol: Forced Degradation Study

A forced degradation or "stress testing" study is a self-validating system to understand a molecule's liabilities and to develop stability-indicating analytical methods.[25][30]

Objective: To identify the primary degradation products of this compound under hydrolytic, oxidative, and thermal stress.

Methodology:

-

Sample Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water). Include an unstressed control sample stored at 4°C in the dark.

-

Acid Hydrolysis: Add 0.1 M HCl to a sample vial. Incubate at 40°C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH to a sample vial. Incubate at 40°C for 4 hours. Note the shorter time due to the expected rapid degradation.

-

Oxidative Stress: Add 3% hydrogen peroxide (H₂O₂) to a sample vial. Incubate at room temperature for 24 hours, protected from light.

-

Thermal Stress (Solution): Incubate a sample vial at 70°C for 48 hours, protected from light.

-

Thermal Stress (Solid): Place a vial of the solid powder in a 70°C oven for 48 hours. After stress, dissolve to the target concentration for analysis.

-

Analysis:

-

Neutralize the acid and base samples before analysis.

-

Analyze all samples (including the control) by a suitable method, such as LC-MS. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for identifying the masses of degradation products.[31]

-

Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants).

-

-

Interpretation:

-

Base Hydrolysis: Expect to see a primary degradant corresponding to the mass of the resulting PEG6-alcohol (loss of the mesylate group).

-

Oxidative/Thermal Stress: Expect to see a series of peaks corresponding to PEG chain cleavage products (e.g., Propargyl-PEG5-OH, Propargyl-PEG4-OH, etc.).

-

Conclusion

This compound is a powerful and versatile chemical tool. Its utility, however, is directly tied to a thorough understanding and respect for its physicochemical properties. Its excellent solubility in both aqueous and polar organic solvents provides significant procedural flexibility. The primary stability concerns are the hydrolytic lability of the mesylate ester, particularly under alkaline conditions, and the thermo-oxidative degradation of the PEG backbone. By implementing rigorous storage and handling protocols—namely, low temperature, inert atmosphere, and protection from moisture—and by carefully controlling reaction pH and duration, researchers can ensure the integrity of this linker and achieve reliable, reproducible results in their conjugation applications.

References

-

The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Bulletin of the Chemical Society of Japan - Oxford Academic. [Link]

-

Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). Polymer Degradation and Stability. [Link]

-

Thermal/oxidative degradation and stabilization of polyethylene glycol. Polymer Degradation and Stability. [Link]

-

The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC - NIH. [Link]

-

On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. RSC Publishing. [Link]

-

The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. FAO AGRIS. [Link]

-

DECOMPOSITION OF POLYETHYLENE GLYCOL (PEG) ON HEATING. Conservation Physics. [Link]

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central. [Link]

-

Thermal oxidative degradation of PEG. ResearchGate. [Link]

-

Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Chemnimble. [Link]

-

Is Polyethylene Glycol Biodegradable?. YouTube. [Link]

-

Introduction of Polyethylene Glycol (PEG). Labinsights. [Link]

-

Propargyl Alcohol in Specialty Chemicals: Key Insights. Rawsource. [Link]

-

Polyethylene glycol behaves like weak organic solvent. PubMed. [Link]

-

Propargyl-PEG6-amine|MSDS. DC Chemicals. [Link]

-

Solubility of PEG in various solvents, Bagley diagram (d solvent : Hansen). ResearchGate. [Link]

-

Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. NIH. [Link]

-

Analytical method development, validation, and out-of-specification investigations for polyethylene glycol. Semantic Scholar. [Link]

-

Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. Walsh Medical Media. [Link]

-

Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol. MDPI. [Link]

-

Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products. PubMed. [Link]

-

Mesylate. Wikipedia. [Link]

-

Analytical Method Development, Validation, and Out-Of-Specification Investigations for Polyethylene Glycol. ResearchGate. [Link]

-

This compound. Creative Biolabs. [Link]

-

Advanced PEG Derivatives Analytical Testing: A Guide for Indian Researchers and Industry. LinkedIn. [Link]

-

Propargyl alcohol. Wikipedia. [Link]

-

Safety Data Sheet. AxisPharm. [Link]

-

Propargyl-PEG6-Alcohol. CD Bioparticles. [Link]

-

Propargyl Alcohol Supplier in Europe. LookChem. [Link]

-

Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. ACS Omega. [Link]

-

Thermophysical Properties of propargyl alcohol. Chemcasts. [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

-

Reactions of Alcohols. Chemistry LibreTexts. [Link]

Sources

- 1. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 3. Mesylate - Wikipedia [en.wikipedia.org]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

- 8. labinsights.nl [labinsights.nl]

- 9. creativepegworks.com [creativepegworks.com]

- 10. Propargyl-PEG6-acid, 1951438-84-8 | BroadPharm [broadpharm.com]

- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyethylene glycol derivatives [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data [agris.fao.org]

- 18. On the mechanism of hydrolysis of sulfinate esters: oxygen isotope exchange and theoretical studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. pure.korea.ac.kr [pure.korea.ac.kr]

- 20. conservationphysics.org [conservationphysics.org]

- 21. researchgate.net [researchgate.net]

- 22. rawsource.com [rawsource.com]

- 23. solechem.eu [solechem.eu]

- 24. par.nsf.gov [par.nsf.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. chemscene.com [chemscene.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation

Introduction: The Precision of Molecular Engineering

In the intricate landscape of biological research and therapeutic development, the ability to selectively link two or more molecules is paramount. This process, known as bioconjugation, is the cornerstone of numerous applications, from creating targeted antibody-drug conjugates (ADCs) to immobilizing enzymes on biosensors and elucidating complex protein-protein interactions.[1][2] At the heart of this molecular engineering lies a class of versatile reagents: heterobifunctional crosslinkers.[3][4]

Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[5][6] This intrinsic asymmetry is their defining advantage, enabling a controlled, sequential conjugation process that minimizes the formation of undesirable homodimers and polymers.[5][7] By allowing for a two-step reaction, researchers can first activate one biomolecule, purify it from excess crosslinker, and then introduce the second biomolecule for the final conjugation step.[8][9] This level of control is crucial for producing well-defined bioconjugates with a specific stoichiometry and spatial orientation, which is essential for their intended function.[3][10]

This guide provides a comprehensive exploration of heterobifunctional crosslinkers, delving into their chemical diversity, reaction mechanisms, and practical applications. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to successfully leverage these powerful tools in their work.

Core Concepts: Anatomy of a Heterobifunctional Crosslinker

A heterobifunctional crosslinker is elegantly designed with three key components: two different reactive groups and a spacer arm that connects them.[11][12] The choice of each component is critical and dictates the crosslinker's utility for a specific application.

-

Reactive Groups: These are the workhorses of the crosslinker, responsible for forming covalent bonds with specific functional groups on the target biomolecules.[13] Common targets include primary amines (-NH2) on lysine residues and the N-terminus of proteins, sulfhydryls (-SH) on cysteine residues, carboxyl groups (-COOH) on aspartic and glutamic acid residues, and carbonyls (aldehydes or ketones) which can be naturally present or introduced into molecules like glycoproteins.[3][13]

-

Spacer Arm: The spacer arm provides distance between the two conjugated molecules and can be tailored to have specific properties.[14][15] Its length can influence the flexibility and function of the final conjugate, while its chemical composition can impact solubility and biocompatibility.[15][16] Spacer arms can be cleavable, containing bonds that can be broken under specific conditions (e.g., disulfide bonds cleavable by reducing agents), or non-cleavable, forming a permanent link.[17]

Classification of Heterobifunctional Crosslinkers: A Chemist's Palette

The versatility of heterobifunctional crosslinkers stems from the wide array of reactive groups that can be incorporated into their structure. This allows for a tailored approach to bioconjugation, targeting specific functional groups on the biomolecules of interest.[3][11]

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers

This is the most widely used class of heterobifunctional crosslinkers.[3][11] One end typically features an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines to form a stable amide bond.[8][18] The other end contains a maleimide group, which specifically targets sulfhydryl groups to form a stable thioether bond.[8][19] This combination is ideal for linking two different proteins through their lysine and cysteine residues, respectively.[11]

Mechanism of NHS-Maleimide Crosslinking:

The conjugation process is a two-step reaction:

-

Amine Reaction (pH 7.2-8.5): The NHS ester reacts with a primary amine on the first protein (Protein 1) via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide.[8][18]

-

Sulfhydryl Reaction (pH 6.5-7.5): After removing the excess crosslinker, the maleimide-activated Protein 1 is introduced to the second protein (Protein 2), which contains a free sulfhydryl group. The sulfhydryl group undergoes a Michael addition reaction with the maleimide double bond, forming a stable thioether linkage.[8][19]

Diagram of NHS-Maleimide Reaction Pathway:

Caption: General workflow for creating an Antibody-Drug Conjugate (ADC) using SMCC. [17] Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

SMCC crosslinker

-

Anhydrous DMSO or DMF

-

Thiol-containing drug

-

Quenching solution (e.g., L-cysteine)

-

Desalting columns

-

Reaction buffer (e.g., PBS with EDTA, pH 6.5-7.0)

Methodology:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. [20]2. SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM. [21]3. Antibody Activation:

-

Bring the antibody solution to room temperature.

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. [21] * Incubate for 30-60 minutes at room temperature with gentle mixing. [22]4. Purification of Activated Antibody:

-

Remove excess, unreacted SMCC using a desalting column equilibrated with the reaction buffer. [8]This step is critical to prevent the unreacted crosslinker from reacting with the thiol-containing drug. [8]5. Conjugation:

-

Immediately combine the maleimide-activated antibody with the thiol-containing drug in a slight molar excess of the drug.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. [22]6. Quenching:

-

Add a quenching reagent like L-cysteine to a final concentration of 1-2 mM to cap any unreacted maleimide groups. [17] * Incubate for 15-30 minutes at room temperature.

-

-

Final Purification:

-

Purify the ADC from unreacted drug, quenching reagent, and aggregates using an appropriate method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF). [17]

-

Protocol 2: General Protein-Protein Conjugation using a Water-Soluble Crosslinker (Sulfo-SMCC)

This protocol outlines a general procedure for conjugating two proteins using the water-soluble crosslinker Sulfo-SMCC. [22] Materials:

-

Protein 1 (amine-containing) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Protein 2 (sulfhydryl-containing) in a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.0)

-

Sulfo-SMCC

-

Desalting columns

Methodology:

-

Protein Preparation:

-

Ensure Protein 1 is in an amine-free buffer.

-

Ensure Protein 2 has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reagent like TCEP and subsequently remove the reducing agent using a desalting column. [8]2. Sulfo-SMCC Solution: Prepare a fresh solution of Sulfo-SMCC in water immediately before use. [22]3. Activation of Protein 1:

-

Add a 10- to 50-fold molar excess of Sulfo-SMCC to the solution of Protein 1. [23] * Incubate for 30-60 minutes at room temperature.

-

-

Purification of Activated Protein 1:

-

Remove excess Sulfo-SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.0. [22]5. Conjugation:

-

Immediately combine the maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2. A slight molar excess of Protein 2 may be used to drive the reaction.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C. [22]6. Purification of the Conjugate:

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to separate the conjugate from unreacted proteins. [17]

-

Troubleshooting Common Bioconjugation Challenges

Bioconjugation reactions can sometimes be complex and yield unexpected results. [24]The following table addresses some common issues and potential solutions.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conjugation | - Inactive crosslinker or biomolecules due to improper storage. - Interfering substances in buffers (e.g., Tris, glycine, azide). - Incorrect pH for the reaction. - Insufficient molar excess of crosslinker. | - Ensure reagents are stored correctly and brought to room temperature before use. [25] - Perform buffer exchange to remove interfering substances. [20] - Verify and adjust the pH of reaction buffers. [8] - Optimize the molar ratio of crosslinker to biomolecule. [23] |

| Protein Aggregation/Precipitation | - High protein concentration. - Hydrophobicity of the crosslinker or payload. - Over-modification of the protein. | - Perform the reaction at a lower protein concentration. [26] - Use a water-soluble crosslinker (e.g., Sulfo-SMCC) or a PEGylated crosslinker. [3][16] - Reduce the molar excess of the crosslinker. |

| High Heterogeneity of the Conjugate | - Multiple reactive sites on the protein (e.g., many lysine residues). - Inconsistent reaction conditions. | - Employ site-specific conjugation techniques if possible. [26] - Tightly control reaction parameters like temperature, time, and pH. [27] |

Diagram of Troubleshooting Logic:

Caption: A systematic approach to troubleshooting common bioconjugation issues. [26]

Characterization of Bioconjugates

Thorough characterization of the final conjugate is a critical step to ensure its quality and functionality. [24][28]Several analytical techniques can be employed:

-

SDS-PAGE: To visually confirm conjugation by observing a shift in the molecular weight of the modified protein. [26]* Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect the presence of aggregates or fragments. [26]* Mass Spectrometry (MS): To confirm the identity and determine the precise molecular weight of the conjugate. [24]* UV-Vis Spectroscopy: To determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) if the attached molecule has a distinct absorbance spectrum.

Conclusion: Enabling Innovation Through Precision

Heterobifunctional crosslinkers are powerful and versatile tools that are fundamental to the field of bioconjugation. [3][17]A deep understanding of their chemical properties, reaction mechanisms, and the impact of their spacer arms is essential for the rational design and successful execution of bioconjugation experiments. [17]By carefully selecting the appropriate crosslinker and optimizing reaction conditions, researchers can create novel molecular probes to investigate biological systems, develop targeted therapeutics like ADCs, and engineer advanced diagnostic platforms. [2][28]This guide provides the foundational knowledge and practical protocols to empower scientists in leveraging these indispensable reagents to achieve their research and development objectives.

References

-

Creative Biolabs. Heterobifunctional Crosslinkers. [Link]

-

CellMosaic. General Frequently Asked Questions for Bioconjugation. [Link]

-

AbOliGo. Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. [Link]

-

Wiley Online Library. Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications. [Link]

-

Creative Biolabs. Troubleshooting Guides. [Link]

-

G-Biosciences. The 3 Types of Crosslinking Reagents and When to Use Them. [Link]

-

ResearchGate. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-Containing MS-Cleavable Cross-Linkers | Request PDF. [Link]

-

PubMed Central. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers. [Link]

-

Creative Biolabs. Bioconjugation Introduction. [Link]

-

Single Use Support. Bioconjugation simply explained. [Link]

-

ResearchGate. SM(PEG)n Crosslinkers. [Link]

-

Bio-Synthesis Inc. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. [Link]

-

PubMed Central. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]

-

Cyanagen. HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. [Link]

-

Interchim. Exploring advanced Click Chemistry for versatile and efficient bioconjugations. [Link]

-

PubMed Central. Methods for site-specific drug conjugation to antibodies. [Link]

-

YouTube. Strategies for successful crosslinking and bioconjugation applications. [Link]

-

ResearchGate. Conjugation of SMCC linker to antibody followed by DM1 attachment. [Link]

-

PubMed Central. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. [Link]

Sources

- 1. Overview of Crosslinking and Protein Modification | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. susupport.com [susupport.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. scbt.com [scbt.com]

- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 6. Crosslinkers Selection Guide [sigmaaldrich.com]

- 7. korambiotech.com [korambiotech.com]

- 8. benchchem.com [benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 21. proteochem.com [proteochem.com]

- 22. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 23. researchgate.net [researchgate.net]

- 24. cellmosaic.com [cellmosaic.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. aboligo.com [aboligo.com]

- 28. Synthesis, Characterization, and Biomedical Applications | Books and Publications - Gate2Biotech.com [gate2biotech.com]

An In-Depth Technical Guide to Alkyne-PEG-Mesylate Linkers in Research

Abstract

In the landscape of modern bioconjugation, drug delivery, and materials science, the demand for versatile and efficient molecular tools is unceasing. Among the most powerful of these are heterobifunctional linkers, which provide a bridge between distinct molecular entities. This technical guide delves into the core features, synthesis, and application of Alkyne-PEG-Mesylate linkers. This class of reagents uniquely combines the bioorthogonal reactivity of an alkyne group, the advantageous physicochemical properties of a polyethylene glycol (PEG) spacer, and the potent electrophilicity of a mesylate leaving group. We will explore the underlying chemical principles that make this linker a strategic choice for researchers and provide field-proven protocols and workflows to empower scientists in drug development and beyond.

Chapter 1: The Molecular Architecture: Deconstructing the Alkyne-PEG-Mesylate Linker

The efficacy of an Alkyne-PEG-Mesylate linker stems from the distinct, yet synergistic, roles of its three constituent parts. Understanding each component is critical to harnessing its full potential.

The Alkyne Terminus: A Gateway to Bioorthogonal Chemistry

The terminal alkyne group is the bioorthogonal handle of the linker. Its reactivity is primarily exploited in "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[1] The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2][3] This reaction proceeds under mild, aqueous conditions with minimal side products, making it ideal for use in complex biological systems.[1] The resulting triazole is not merely a linker; it acts as a bioisostere for the amide bond, often preserving the biological activity of the conjugated molecules.[1]

The Polyethylene Glycol (PEG) Spacer: The Hydrophilic Workhorse

The PEG chain is a synthetic polymer of repeating ethylene oxide units that serves as a flexible spacer.[4] Its inclusion is a strategic design choice known as PEGylation, which confers several critical advantages:

-

Enhanced Hydrophilicity: PEG is highly water-soluble, which can improve the solubility of hydrophobic drugs or biomolecules it is attached to.[5][6]

-

Reduced Immunogenicity: The PEG chain creates a hydration shell that can mask immunogenic sites on a molecule, reducing the likelihood of an immune response.[7][8]

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation reduces renal clearance, thereby extending its circulation half-life in vivo.[4][8]

-

Steric Control: The length of the PEG spacer can be precisely controlled, allowing researchers to manage the distance between the two conjugated molecules to avoid steric hindrance and maintain functional integrity.[1]

These properties are foundational to the development of advanced therapeutics, including antibody-drug conjugates (ADCs) and nanoparticle-based delivery systems.[9][10]

The Mesylate Terminus: A Highly Reactive Leaving Group

The mesylate (methanesulfonate, -OMs) group is an ester of methanesulfonic acid.[11] It is an excellent leaving group in nucleophilic substitution (SN2) reactions because the negative charge of the resulting mesylate anion is highly stabilized by resonance.[12][13] This makes the carbon atom to which it is attached a potent electrophile, readily attacked by nucleophiles.

Alcohols are poor leaving groups on their own, but their conversion to mesylates transforms them into highly reactive substrates.[12][14] The mesylate group can be displaced by a wide range of nucleophiles, including amines (-NH2), thiols (-SH), and alcohols (-OH), to form stable covalent bonds.[15] This high reactivity, which exceeds that of the related tosylate group, makes the mesylate a versatile tool for conjugation, though it also implies lower stability, requiring careful handling and storage.[15]

Chapter 2: Synthesis and Characterization

The synthesis of Alkyne-PEG-Mesylate is typically achieved from a commercially available Alkyne-PEG-Alcohol (Alkyne-PEG-OH) precursor. The process involves the activation of the terminal hydroxyl group.

Experimental Protocol: Synthesis of Alkyne-PEG-Mesylate

Objective: To convert the terminal hydroxyl group of Alkyne-PEG-OH into a highly reactive mesylate group.

Materials:

-

Alkyne-PEG-OH (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N, 1.5 equivalents)

-

Methanesulfonyl chloride (MsCl, 1.2 equivalents)

-

Argon or Nitrogen gas supply

-

Magnetic stirrer and stir bar

-

Round-bottom flask and septa

-

Ice bath

Methodology:

-

Preparation: Dry the glassware thoroughly. Dissolve Alkyne-PEG-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Base Addition: Add triethylamine (1.5 eq) dropwise to the solution. Et₃N acts as a base to neutralize the HCl byproduct that is generated during the reaction.[11]

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture. A precipitate of triethylammonium chloride may form.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup & Purification: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final Alkyne-PEG-Mesylate product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[16]

Properties and Handling

Alkyne-PEG-Mesylate linkers are sensitive to moisture and nucleophiles due to the high reactivity of the mesylate group.

| Property | Description | Rationale & Handling |

| Physical Form | White to off-white solid or viscous liquid, depending on PEG length. | Low molecular weight PEGs may be waxy.[17] |

| Solubility | Soluble in water and polar organic solvents like DCM, DMF, and DMSO.[15][] | Facilitates reactions in both aqueous and organic media. |

| Stability | Moisture-sensitive. The mesylate group is susceptible to hydrolysis. | Store at -20°C under an inert gas (Argon or Nitrogen).[] Equilibrate to room temperature before opening to prevent moisture condensation.[3][19] |

| Reactivity | Mesylate is highly reactive towards nucleophiles. Alkyne is reactive towards azides via click chemistry. | Use anhydrous solvents for reactions involving the mesylate. Avoid buffers containing nucleophiles like primary amines (e.g., Tris) when targeting other sites.[3] |

Chapter 3: Core Applications and Experimental Workflows

The dual functionality of the Alkyne-PEG-Mesylate linker enables its use in a variety of sophisticated multi-step bioconjugation strategies.

Workflow 1: Direct Conjugation to Biomolecules

The mesylate group can be used to directly conjugate the linker to nucleophilic residues on a biomolecule, such as the primary amines on lysine side chains of a protein. This "mesylation" of the protein installs a PEGylated alkyne handle for subsequent modifications.

Causality Behind Experimental Choices:

-

Amine-Free Buffer: Buffers containing primary amines like Tris or glycine are avoided because they would compete with the target biomolecule for reaction with the mesylate linker.[3] Phosphate-buffered saline (PBS) at a slightly alkaline pH (7.2-8.0) is preferred to ensure the target amine groups are deprotonated and thus more nucleophilic.

-

Anhydrous Solvent: The linker is first dissolved in an anhydrous organic solvent like DMSO or DMF to prevent hydrolysis of the sensitive mesylate group before it has a chance to react with the biomolecule.[3]

-

Purification: Size-exclusion chromatography (SEC) or dialysis is essential to remove unreacted linker, which could interfere with downstream applications or cause toxicity in cellular studies.[19]

Workflow 2: The Mesylate as a Versatile Synthetic Intermediate

A key application of the mesylate group is not for direct conjugation but as a precursor to other functional groups.[16] This provides a modular approach to synthesizing a wide array of custom linkers. A common transformation is the conversion of the mesylate to an azide, creating an Alkyne-PEG-Azide linker, a homobifunctional linker for polymerization or a tool for other coupling chemistries.

Protocol: Conversion of Mesylate to Azide

-

Dissolve Alkyne-PEG-OMs (1.0 eq) in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃, 3-5 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, perform an aqueous workup and extract the product. Purify by column chromatography.[20]

This reaction proceeds via a classic SN2 mechanism, where the azide ion acts as the nucleophile, displacing the mesylate leaving group.[16]

Workflow 3: Modular Assembly of Antibody-Drug Conjugates (ADCs)

Alkyne-PEG-Mesylate linkers are highly valuable in the construction of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[9] A modular strategy allows for the separate preparation of the linker-payload component and the azide-modified antibody, which are then combined in a final click reaction.

Step A: Payload Conjugation The cytotoxic drug, often containing a nucleophilic handle (e.g., an amine or hydroxyl group), is reacted with the mesylate end of the Alkyne-PEG-OMs linker. This creates a stable, alkyne-functionalized drug molecule. This step is typically performed in organic solvents to accommodate the often-hydrophobic nature of small-molecule drugs.

Step B: Antibody Modification & Click Reaction Separately, a monoclonal antibody (mAb) is functionalized with an azide group. This can be achieved by reacting lysine residues with an NHS-Azide reagent or through more advanced site-specific modification techniques. The alkyne-functionalized payload from Step A is then "clicked" onto the azide-modified antibody using CuAAC chemistry.

Sources

- 1. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. chempep.com [chempep.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. purepeg.com [purepeg.com]

- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 10. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 11. Mesylate - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. reddit.com [reddit.com]

- 15. precisepeg.com [precisepeg.com]

- 16. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creativepegworks.com [creativepegworks.com]

- 19. PEG Liners- Alkyne-PEG-acid and Alkyne-PEG NHS ester Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]

- 20. benchchem.com [benchchem.com]

Methodological & Application

Step-by-step synthesis of PROTACs using Propargyl-PEG6-Ms

Application Note & Protocol

Topic: A Modular Approach to PROTAC Synthesis Utilizing Propargyl-PEG6-Ms for Click Chemistry Assembly